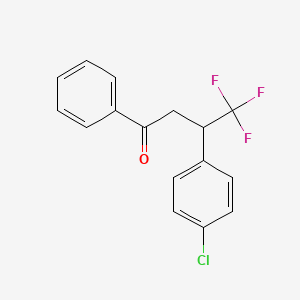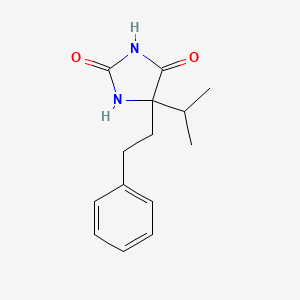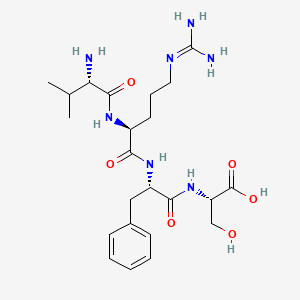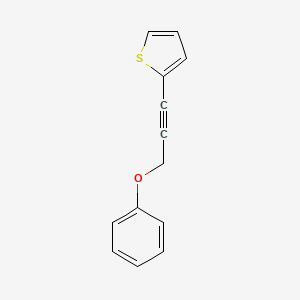![molecular formula C56H40 B14177846 2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene CAS No. 919295-44-6](/img/structure/B14177846.png)
2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene is a complex organic compound known for its unique structural properties. This compound features a fluorene core substituted with biphenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene typically involves multi-step organic reactions. The process often begins with the preparation of the fluorene core, followed by the introduction of biphenyl and methylphenyl substituents through various coupling reactions. Common reagents used in these reactions include palladium catalysts and organometallic reagents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to achieve the desired product quality.
化学反应分析
Types of Reactions
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized fluorene compounds.
科学研究应用
2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide
- 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 2,7,9-Tri([1,1’-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene stands out due to its unique structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in the development of advanced materials and in various scientific research applications.
属性
CAS 编号 |
919295-44-6 |
|---|---|
分子式 |
C56H40 |
分子量 |
712.9 g/mol |
IUPAC 名称 |
9-(4-methylphenyl)-2,7,9-tris(4-phenylphenyl)fluorene |
InChI |
InChI=1S/C56H40/c1-39-17-31-50(32-18-39)56(51-33-27-45(28-34-51)42-15-9-4-10-16-42)54-37-48(46-23-19-43(20-24-46)40-11-5-2-6-12-40)29-35-52(54)53-36-30-49(38-55(53)56)47-25-21-44(22-26-47)41-13-7-3-8-14-41/h2-38H,1H3 |
InChI 键 |
GVFLMDRQEPZPOZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(6-Chloro-1H-indol-3-yl)methyl]-4-(4-methylphenyl)piperidin-4-ol](/img/structure/B14177781.png)

![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
